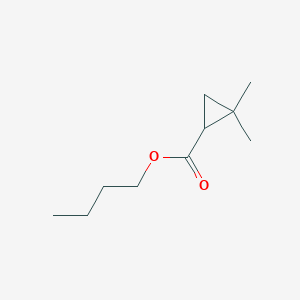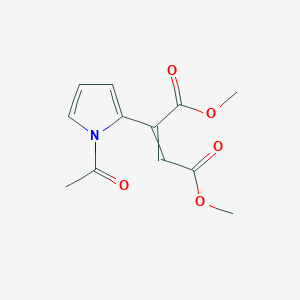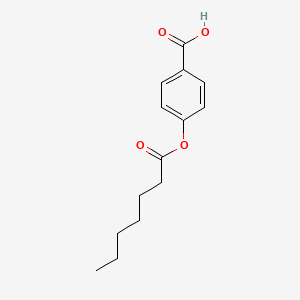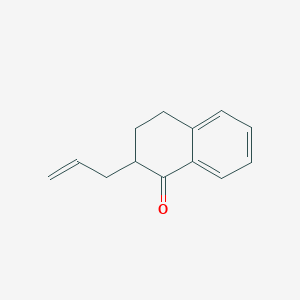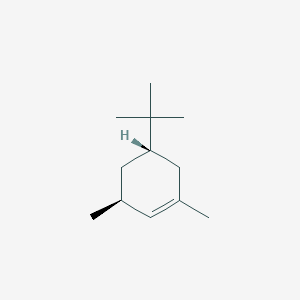
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene is a chiral organic compound with a unique structure characterized by a cyclohexene ring substituted with tert-butyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a chiral catalyst to achieve the (3S,5S) configuration. The reaction conditions often include controlled temperature and pressure to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts. The process is designed to maximize efficiency and minimize by-products, ensuring a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can further modify the cyclohexene ring or the substituents.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene exerts its effects depends on its specific application. In chemical reactions, its stereochemistry influences the outcome of reactions and the formation of specific products. In biological systems, the compound may interact with chiral receptors or enzymes, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene: The enantiomer of the compound with opposite stereochemistry.
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohexane: A similar compound with a fully saturated ring.
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-2-ene: A compound with a double bond in a different position.
Uniqueness
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene is unique due to its specific stereochemistry and the presence of both tert-butyl and dimethyl groups on the cyclohexene ring. This combination of features makes it valuable in stereoselective synthesis and research applications.
Eigenschaften
CAS-Nummer |
66820-14-2 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
(3S,5S)-5-tert-butyl-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C12H22/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6,9,11H,7-8H2,1-5H3/t9-,11+/m1/s1 |
InChI-Schlüssel |
VCFDZQNKXJWFLP-KOLCDFICSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H](CC(=C1)C)C(C)(C)C |
Kanonische SMILES |
CC1CC(CC(=C1)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


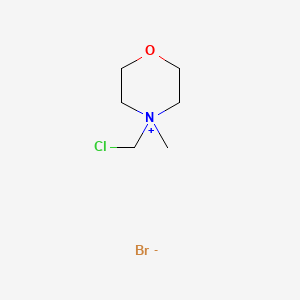

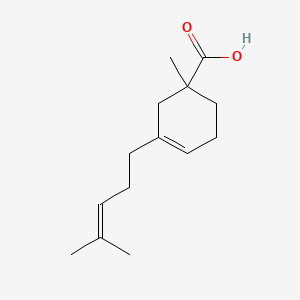

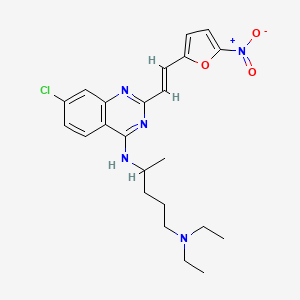
![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
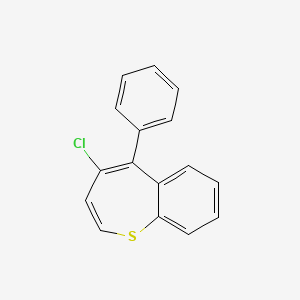
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
